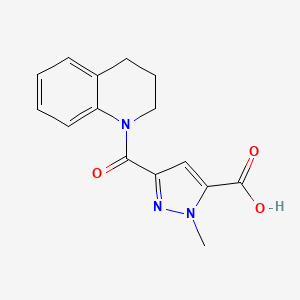![molecular formula C16H19NOS B4877281 N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide, also known as URB597, is a synthetic molecule that has been extensively studied for its potential therapeutic effects. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.
Wirkmechanismus
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide increases the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide has been shown to increase the levels of endocannabinoids in the body, which can have a variety of effects. Endocannabinoids are known to have anti-inflammatory, analgesic, and anxiolytic effects, which may explain the potential therapeutic effects of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the effects of endocannabinoids in the body. However, one limitation of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide. One area of interest is the potential use of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of addiction. Endocannabinoids have been shown to play a role in addiction, and N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide may be able to modulate this system in order to reduce drug-seeking behavior.
Another area of interest is the potential use of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of neurodegenerative disorders. Endocannabinoids have been shown to have neuroprotective effects, and N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide may be able to increase the levels of endocannabinoids in the brain in order to protect against neurodegeneration.
Overall, N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide is a promising molecule that has been extensively studied for its potential therapeutic effects. Further research is needed to fully understand the potential of N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide in the treatment of a variety of conditions.
Synthesemethoden
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methylthiophene-2-carboxylic acid to form the amide. The final step involves the reduction of the amide using lithium aluminum hydride to form N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and inflammation. It has also been investigated for its potential use in the treatment of addiction and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10-5-6-15(11(2)7-10)13(4)17-16(18)14-8-12(3)19-9-14/h5-9,13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACILDYZJGNORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CSC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-furyl)-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4877210.png)
![2-{[2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4877216.png)

![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)

![N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)

![3-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4877263.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)

![1-(4-methoxybenzyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877300.png)